(S)-Verapamil hydrochloride

Description

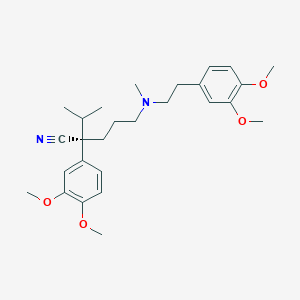

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQPXTMNIUCOSY-YCBFMBTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36622-28-3 | |

| Record name | (-)-Verapamil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36622-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verapamil hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-[3-cyano-3-(3,4-dimethoxyphenyl)hex-6-yl][2-(3,4-dimethoxyphenyl)ethyl]methylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERAPAMIL HYDROCHLORIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5002H7B3FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Verapamil Hydrochloride: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Verapamil hydrochloride, the levorotatory enantiomer of the phenylalkylamine calcium channel blocker verapamil, is a pharmacologically active agent with significant implications in cardiovascular therapy. While racemic verapamil is widely used for the treatment of hypertension, angina, and supraventricular tachyarrhythmias, it is the (S)-enantiomer that exhibits markedly greater potency in its primary mechanism of action: the blockade of L-type calcium channels.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its pharmacological profile.

Core Mechanism of Action: L-type Calcium Channel Blockade

The principal therapeutic effects of this compound stem from its potent and stereoselective inhibition of voltage-gated L-type calcium channels (Ca_v1.2).[1] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which, in turn, triggers muscle contraction.[2][3] (S)-Verapamil binds to the α1 subunit of the L-type calcium channel, exhibiting a "use-dependent" and "voltage-dependent" mode of action. This means its blocking efficacy is enhanced at higher heart rates and in depolarized tissues, making it particularly effective in managing tachyarrhythmias.[4]

Stereoselectivity

A critical aspect of verapamil's pharmacology is the stereoselectivity of its enantiomers. (S)-Verapamil is approximately 20 times more potent than its counterpart, (R)-Verapamil, in its negative dromotropic effects on atrioventricular (AV) node conduction.[1] This significant difference in potency underscores the importance of considering the stereochemistry of verapamil in both clinical applications and drug development.

Downstream Signaling Pathways

The blockade of L-type calcium channels by (S)-Verapamil initiates distinct downstream signaling cascades in cardiomyocytes and vascular smooth muscle cells, leading to its therapeutic effects.

In Cardiomyocytes

In cardiac muscle cells, the influx of calcium through L-type calcium channels triggers a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[5][6][7] This surge in intracellular calcium binds to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and resulting in muscle contraction.

By blocking the initial calcium influx through L-type channels, (S)-Verapamil attenuates the CICR process. This leads to a reduction in the force of myocardial contraction (negative inotropy) and a decrease in heart rate (negative chronotropy) by slowing the depolarization of pacemaker cells in the sinoatrial (SA) and atrioventricular (AV) nodes.

In Vascular Smooth Muscle Cells

In vascular smooth muscle cells, calcium influx through L-type calcium channels is a primary trigger for vasoconstriction. The increased intracellular calcium binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and vasoconstriction.

(S)-Verapamil's blockade of these channels reduces calcium influx, leading to decreased MLCK activity, vasodilation, and a subsequent reduction in blood pressure.

Furthermore, in endothelial cells, calcium signaling is involved in the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a potent vasodilator.[8][9] While the primary vasodilatory effect of verapamil is through direct action on smooth muscle, its influence on calcium homeostasis may have indirect effects on endothelial function.

Interaction with P-glycoprotein

Beyond its effects on calcium channels, verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[10][11] Both (S)- and (R)-verapamil appear to be equally effective in modulating P-gp-mediated drug transport.[12] Verapamil's interaction with P-gp is complex, involving both competitive and non-competitive inhibition of substrate binding and modulation of P-gp's ATPase activity.[13]

Pharmacokinetics and Metabolism

This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[10] The metabolism is stereoselective, with (S)-verapamil being cleared more rapidly than (R)-verapamil.[3] The primary metabolic pathways include N-demethylation to norverapamil and N-dealkylation.

Quantitative Data Summary

| Parameter | Enantiomer | Value | Target/System | Reference |

| Potency vs. (R)-Verapamil | (S)-Verapamil | ~20-fold greater | Negative dromotropic effects on AV node | [1] |

| IC50 | Racemic Verapamil | 8.15 µM | Ca_v1.2 current in HEK-293 cells | [14] |

| Racemic Verapamil | 1.89 µM | Ca_v1.2 inhibition (preconditioning protocol) | [15] | |

| Ki | (-)-Verapamil | 5.3 ± 0.2 µM | Muscarinic Receptor ([³H]QNB binding) | [16] |

| (+)-Verapamil | 11.4 ± 0.6 µM | Muscarinic Receptor ([³H]QNB binding) | [16] | |

| Km (Metabolism) | S-Verapamil | 167 ± 23 µM | CYP3A4 | [17] |

| R-Verapamil | 168 ± 35 µM | CYP3A4 | [17] | |

| Vmax (Metabolism) | S-Verapamil | 3,418 ± 234 pmol/min/mg | CYP3A4 | [17] |

| R-Verapamil | 2,502 ± 275 pmol/min/mg | CYP3A4 | [17] | |

| P-gp ATPase Activation (Km) | Racemic Verapamil | 1.9 ± 0.5 µM | P-glycoprotein | [13] |

| P-gp ATPase Inhibition (Ki) | Racemic Verapamil | 454 ± 109 µM | P-glycoprotein | [13] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ca_v1.2 Current Measurement

This protocol is designed to measure the effect of (S)-Verapamil on L-type calcium currents in a cell line stably expressing the human Ca_v1.2 channel.

-

Cell Preparation: Culture CHO-K1 cells stably expressing human Ca_v1.2 on glass coverslips.

-

Solutions:

-

External Solution (in mM): 100 NaCl, 4 KCl, 40 NMDG, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, 5 Sorbitol; pH adjusted to 7.4 with HCl.

-

Internal (Pipette) Solution (in mM): 108 Cs Methanesulfonate, 4.5 MgCl₂, 1 CaCl₂, 5 Phosphocreatine Na₂, 5 Creatine, 5 Pyruvate, 5 Oxaloacetate, 4 Na₂ATP, 24 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette with a resistance of 3.5-4 MΩ.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Ca_v1.2 currents by applying a depolarizing voltage step to +10 mV for 300 ms.

-

Perfuse the cells with the external solution containing varying concentrations of this compound.

-

Record the peak inward current at each concentration to determine the IC50 value.

-

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of (S)-Verapamil on the ATP hydrolysis activity of P-gp.

-

Membrane Preparation: Isolate membrane fractions from cells overexpressing human P-gp.

-

Reaction Mixture (per well):

-

P-gp containing membranes (250 µg/mL).

-

Tris-MES buffer.

-

Varying concentrations of this compound.

-

ATP.

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

-

Determine the concentration of (S)-Verapamil that produces half-maximal stimulation or inhibition of ATPase activity.

-

Chiral HPLC for Enantiomeric Separation

This method is used to separate and quantify the enantiomers of verapamil and its metabolites.

-

Sample Preparation: Extract verapamil and its metabolites from plasma or in vitro metabolism samples using solid-phase extraction (SPE).

-

Chromatographic Conditions:

-

Column: Chiral stationary phase (e.g., LarihcShell-P).

-

Mobile Phase: Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: Fluorescence detector with excitation at 280 nm and emission at 313 nm.

-

-

Analysis: Quantify the peak areas of (S)-Verapamil and (R)-Verapamil to determine their respective concentrations.

Conclusion

This compound exerts its primary therapeutic effects through the potent and stereoselective blockade of L-type calcium channels. This action leads to a reduction in cardiac contractility and heart rate, as well as vasodilation, which are beneficial in the treatment of various cardiovascular diseases. Its interaction with P-glycoprotein and its stereoselective metabolism are also important considerations in its overall pharmacological profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of (S)-Verapamil and the development of novel cardiovascular therapies.

References

- 1. Cardiovascular effects of (R)- and (S)-verapamil and racemic verapamil in humans: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bsys.ch [bsys.ch]

- 3. Experimental factors that impact CaV1.2 channel pharmacology—Effects of recording temperature, charge carrier, and quantification of drug effects on the step and ramp currents elicited by the “step-step-ramp” voltage protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]

- 6. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Activation of nitric oxide synthase in endothelial cells by Akt-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug–Drug Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Achiral and chiral HPLC analysis of norverapamil and its metabolites in microsomal samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical and Physical Properties of (S)-Verapamil Hydrochloride

This compound is the levorotatory enantiomer of the phenylalkylamine calcium channel blocker, Verapamil. It is a crucial compound in cardiovascular therapy and exhibits distinct pharmacological activities. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and a visualization of its primary mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its identification, characterization, and formulation in drug development.

| Property | Value |

| IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)-5-[--INVALID-LINK--amino]-2-(1-methylethyl)pentanenitrile hydrochloride[1] |

| CAS Number | 36622-28-3[1] |

| Molecular Formula | C₂₇H₃₉ClN₂O₄[1][2][3] |

| Molecular Weight | 491.07 g/mol [2][3][4] |

| Appearance | White to off-white crystalline powder[5][6] |

| Melting Point | 131-133 °C[5][7] |

| Solubility | Soluble in water (>30 mg/mL), methanol, and ethanol[4][7][8][9]. |

| pKa | 8.6 (at 25°C)[10] |

| Optical Rotation | [α]²²/D -6.1° (c = 0.1 in ethanol)[7] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity. A standard method for its determination is the capillary melting point test.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For this compound, this is expected to be in the range of 131-133 °C[5][7].

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for assessing the purity and quantifying the amount of this compound in a sample, as outlined in the United States Pharmacopeia (USP) monographs for Verapamil Hydrochloride.[11][12]

Chromatographic System:

-

Column: A 4.6-mm × 12.5- to 15-cm column containing packing L1 (C18)[11].

-

Mobile Phase: A filtered and degassed mixture of an aqueous solvent mixture (0.015 N sodium acetate with approximately 33 mL of glacial acetic acid per L), acetonitrile, and 2-aminoheptane (70:30:0.5)[11]. Adjustments may be necessary for system suitability.

-

Flow Rate: Approximately 0.9 mL per minute[11].

-

Detector: UV detector set at 278 nm[11].

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a quantity of USP Verapamil Hydrochloride Reference Standard (RS) in the mobile phase to obtain a known concentration[11].

-

Test Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the Standard Preparation[11].

-

Injection: Inject equal volumes (e.g., 10 µL) of the Standard and Test preparations into the chromatograph[11].

-

Analysis: Record the chromatograms and measure the peak responses. The retention time of the major peak in the Test preparation should correspond to that of the Standard preparation. The purity is determined by comparing the area of the main peak to the total area of all peaks, and the assay is calculated by comparing the peak area of the sample to that of the reference standard[11][12].

Determination of Solubility

The solubility of this compound can be determined using the equilibrium solubility method.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Mechanism of Action: L-type Calcium Channel Blockade

This compound primarily exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[4][13][14] The (S)-enantiomer is significantly more potent in this action than the (R)-enantiomer[15][16]. This blockade has profound effects on both cardiac and vascular smooth muscle cells.

Caption: Mechanism of this compound via L-type calcium channel blockade.

In addition to its primary action on calcium channels, (S)-Verapamil has also been shown to be an inhibitor of the P-glycoprotein efflux pump, which is implicated in multidrug resistance in cancer cells.[2][15]

Conclusion

This technical guide provides a detailed overview of the key chemical and physical properties of this compound, along with standardized experimental protocols for their verification. The provided visualization of its mechanism of action highlights its role as a potent L-type calcium channel blocker. This information is fundamental for researchers and professionals involved in the development, formulation, and clinical application of this important cardiovascular drug.

References

- 1. Verapamil hydrochloride, (-)- | C27H39ClN2O4 | CID 12249889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. biocompare.com [biocompare.com]

- 4. Verapamil Hydrochloride - LKT Labs [lktlabs.com]

- 5. echemi.com [echemi.com]

- 6. drugs.com [drugs.com]

- 7. 36622-28-3 CAS MSDS (S(-)-VERAPAMIL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. (±)-Verapamil hydrochloride - CAS-Number 152-11-4 - Order from Chemodex [chemodex.com]

- 9. Verapamil (Hydrochloride) (#49079) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. (+/-)-Verapamil hydrochloride CAS#: 152-11-4 [m.chemicalbook.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

- 12. High-performance liquid chromatographic method for the assay of verapamil hydrochloride and related compounds in raw material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

The Discovery and Synthesis of (S)-Verapamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, was the first clinically used calcium channel blocker. Initially introduced as a racemic mixture, subsequent research revealed significant stereoselectivity in its pharmacological action. The (S)-enantiomer is substantially more potent in its L-type calcium channel blocking activity compared to the (R)-enantiomer. This guide provides a comprehensive overview of the discovery of Verapamil, the elucidation of the differential effects of its enantiomers, and detailed methodologies for the enantioselective synthesis and resolution of (S)-Verapamil, culminating in the formation of its hydrochloride salt. Quantitative pharmacological data are presented for clear comparison, and key processes are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and Stereoselective Pharmacology

Verapamil was first introduced in the early 1960s as a coronary vasodilator for the treatment of angina.[1] It is classified as a non-dihydropyridine calcium channel blocker.[1] Administered as a racemic mixture of its (S)- and (R)-enantiomers, it was later discovered that the two isomers possess distinct pharmacological and pharmacokinetic profiles.

The primary therapeutic efficacy of Verapamil is derived from the (S)-enantiomer, which is approximately 10 to 20 times more potent in its calcium channel blocking activity than the (R)-enantiomer.[2] This stereoselectivity is most pronounced in its negative dromotropic effect, observed as a prolongation of the PR interval in an electrocardiogram.[3][4]

Pharmacokinetic and Pharmacodynamic Differences

The enantiomers of Verapamil also exhibit notable differences in their pharmacokinetic properties. The (S)-enantiomer is cleared more rapidly from the body due to stereoselective first-pass metabolism in the liver.[5] This results in a higher plasma concentration of the (R)-enantiomer after oral administration of the racemate.[2]

Table 1: Comparative Pharmacokinetic Parameters of Verapamil Enantiomers in Humans

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference(s) |

| Apparent Oral Clearance (single dose) | ~5481 mL/min | ~1007 mL/min | [5] |

| Apparent Oral Clearance (3 weeks treatment) | ~2855 mL/min | ~651 mL/min | [5][6] |

| Systemic Clearance (3 weeks treatment) | ~664 mL/min | ~340 mL/min | [5] |

| Elimination Half-life (single dose) | 2.8 - 7.4 hours | 2.8 - 7.4 hours | [5] |

| Elimination Half-life (repetitive dosing) | 4.5 - 12.0 hours | 4.5 - 12.0 hours | [5] |

| Plasma Protein Binding (serum albumin) | ~88% | ~94% | [5] |

| Plasma Protein Binding (alpha-1 acid glycoprotein) | ~86% | ~92% | [5] |

Table 2: Comparative Pharmacodynamic Properties of Verapamil Enantiomers

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference(s) |

| Potency for PR Interval Prolongation | ~10-20 times more potent | Less potent | [2][3] |

| IC50 for L-type Calcium Channels | Significantly lower | Higher | [7][8] |

| Effect on Mean Arterial Pressure | Not significant | Significant reduction | [2] |

Synthesis of (S)-Verapamil Hydrochloride

The synthesis of enantiomerically pure (S)-Verapamil can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Enantioselective Synthesis

A concise, three-step asymmetric synthesis of (S)-Verapamil has been developed utilizing a rhodium-catalyzed allylic alkylation reaction.[9][10] This method constructs the challenging acyclic quaternary stereocenter with high enantioselectivity.

Experimental Protocol: Enantioselective Rhodium-Catalyzed Synthesis of (S)-Verapamil [10]

-

Step 1: Synthesis of α-isopropyl-substituted benzyl nitrile. Homoveratronitrile is deprotonated and then subjected to an electrophilic quench to yield the α-isopropyl-substituted benzyl nitrile. This step achieves a yield of approximately 84%.

-

Step 2: Enantioselective rhodium-catalyzed allylic alkylation. The product from Step 1 undergoes an enantioselective rhodium-catalyzed allylic alkylation with allyl benzoate to form the tertiary homoallylic nitrile. This key step establishes the quaternary stereocenter with an enantiomeric ratio of 91:9 and a yield of 93%.

-

Step 3: Hydroamination. The terminal olefin of the tertiary homoallylic nitrile is hydroborated, followed by a copper-catalyzed amination of the resulting alkyl borane to introduce the phenethylamine moiety, furnishing (S)-Verapamil.

The overall yield for this three-step synthesis is approximately 55%.[9][10]

Chiral Resolution

An alternative approach is the resolution of racemic Verapamil. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as an optically active form of dibenzoyltartaric acid.

Experimental Protocol: Chiral Resolution of Racemic Verapamil [11]

-

Salt Formation: Racemic Verapamil free base is dissolved in a methanol-water mixture. An optically active dibenzoyltartaric acid (e.g., (-)-O,O'-dibenzoyl-L-tartaric acid) is added in a molar ratio of approximately 1:1 to 1:2 (Verapamil:tartaric acid derivative).

-

Crystallization: The mixture is allowed to stand, often overnight, to facilitate the crystallization of the less soluble diastereomeric salt.

-

Separation: The precipitated crystals are separated by filtration.

-

Liberation of the Free Base: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure Verapamil free base.

-

Isolation: The free base is then extracted and purified.

This process can be repeated with the other enantiomer of the resolving agent to isolate the (R)-Verapamil.

Formation of this compound

The final step is the conversion of the (S)-Verapamil free base to its hydrochloride salt to improve its stability and solubility.

Experimental Protocol: Synthesis of this compound

-

Dissolution: (S)-Verapamil free base is dissolved in a suitable organic solvent, such as ethyl acetate or isopropyl alcohol.

-

Acidification: A solution of hydrochloric acid in the same solvent (e.g., IPA.HCl) is slowly added to the Verapamil solution while stirring. The pH is adjusted to 3.0-3.5.

-

Crystallization and Precipitation: The reaction mixture is stirred at room temperature and then cooled to 0-5°C to induce crystallization and precipitation of the hydrochloride salt.

-

Isolation and Drying: The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

(S)-Verapamil exerts its therapeutic effects primarily by blocking L-type voltage-gated calcium channels (Ca_v1.2) in cardiac myocytes, cardiac conduction tissue, and vascular smooth muscle cells.[7] This inhibition of calcium influx leads to a reduction in myocardial contractility (negative inotropy), a slowing of the heart rate (negative chronotropy), and a decrease in atrioventricular nodal conduction (negative dromotropy). In vascular smooth muscle, the blockade of calcium channels results in vasodilation and a reduction in peripheral resistance.

Caption: (S)-Verapamil's mechanism of action on L-type calcium channels.

Experimental and Logical Workflows

The development and synthesis of this compound can be visualized as a logical progression from racemic Verapamil to the enantiomerically pure drug substance.

Caption: Workflow for the synthesis of this compound.

Conclusion

The development of this compound exemplifies the importance of stereochemistry in pharmacology. The significantly higher potency of the (S)-enantiomer has driven the development of enantioselective synthetic routes and efficient resolution techniques. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further innovation in cardiovascular medicine.

References

- 1. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective pharmacokinetics and pharmacodynamics of verapamil and norverapamil in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of d,l-verapamil on atrioventricular conduction in relation to its stereoselective first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Disposition and pharmacologic effects of R/S-verapamil in patients with chronic atrial fibrillation: an investigation comparing single and multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Concise and Modular Three-Step Synthesis of (S)-Verapamil using an Enantioselective Rhodium-Catalyzed Allylic Alkylation Reaction: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. WO1993016035A1 - Method of separating racemates of verapamil - Google Patents [patents.google.com]

(S)-Verapamil Hydrochloride: An In-depth Technical Guide to its Role as a P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical membrane protein that functions as an ATP-dependent efflux pump. It plays a significant role in limiting the intracellular concentration of a wide array of xenobiotics, including many therapeutic drugs. This action is a key mechanism behind multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. Verapamil, a well-known calcium channel blocker, has been extensively studied as a first-generation P-gp inhibitor. This technical guide focuses specifically on the (S)-enantiomer of Verapamil hydrochloride and its role and characterization as a P-glycoprotein inhibitor. While the two enantiomers of verapamil exhibit different potencies as calcium channel blockers, with the (S)-isomer being more potent, studies have indicated that both (R)- and (S)-verapamil are approximately equipotent in their ability to inhibit P-gp.[1][2] This makes (S)-Verapamil a valuable tool for researchers studying P-gp-mediated transport and developing strategies to overcome multidrug resistance.

Mechanism of Action

(S)-Verapamil hydrochloride inhibits P-glycoprotein through a multi-faceted mechanism that includes direct interaction with the transporter and potential modulation of its expression.

Direct Inhibition of P-gp Efflux Function:

(S)-Verapamil acts as both a substrate and an inhibitor of P-gp.[3] Its inhibitory action is complex, involving both competitive and non-competitive components. Verapamil has been shown to interact with multiple sites on P-glycoprotein.[3][4] The binding of (S)-Verapamil to P-gp interferes with the binding and/or translocation of other P-gp substrates. This interaction is ATP-dependent and stimulates the ATPase activity of P-gp, indicating a direct interaction with the transporter's catalytic cycle.[3][5] The biphasic nature of verapamil-induced ATPase activation suggests the presence of at least two distinct binding sites with different affinities.[3][4] At lower concentrations, verapamil can act as a non-competitive inhibitor of the transport of other substrates, like digoxin, suggesting simultaneous binding.[4] At higher concentrations, competitive inhibition becomes more prominent.[4]

Modulation of P-glycoprotein Expression:

In addition to its direct inhibitory effects, verapamil has been observed to decrease the expression of P-glycoprotein in multidrug-resistant cell lines. Prolonged exposure to verapamil can lead to a reduction in both P-gp protein and mRNA levels, suggesting a transcriptional or post-transcriptional regulatory mechanism.[6] This effect contributes to the long-term reversal of the multidrug resistance phenotype.

Below is a diagram illustrating the primary mechanisms of (S)-Verapamil's inhibitory action on P-glycoprotein.

Caption: Mechanism of P-glycoprotein inhibition by (S)-Verapamil.

Quantitative Data

The inhibitory potency of this compound against P-glycoprotein is comparable to its (R)-enantiomer. The following tables summarize key quantitative data for verapamil as a P-gp inhibitor. It is important to note that many studies use racemic (±)-verapamil; however, given the established equipotency of the enantiomers in P-gp inhibition, these values provide a strong indication of the activity of the (S)-isomer.

Table 1: IC50 Values for Verapamil Inhibition of P-gp Substrate Transport

| P-gp Substrate | Cell System | Verapamil IC50 (µM) | Reference |

| Digoxin | P-glycoprotein-expressing cell monolayers | 1.1 | [7] |

| Talinolol | Caco-2 cells | ~250 | [8] |

Table 2: Kinetic Parameters of Verapamil Interaction with P-gp ATPase Activity

| Parameter | Value | Conditions | Reference |

| K_m (Activation) | 1.9 ± 0.5 µM | Saturating ATP | [3] |

| K_i (Inhibition) | 214 ± 52 µM | Saturating ATP | [3] |

| V_MAX (Activation) | 1623 ± 97 nmol/min/mg | Saturating ATP | [3] |

Experimental Protocols

Several in vitro assays are commonly used to characterize the inhibitory activity of compounds like this compound against P-glycoprotein. Below are detailed methodologies for three key experiments.

P-glycoprotein ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp in the presence of an inhibitor. P-gp's ATPase activity is stimulated by its substrates and inhibitors, and measuring this activity provides a direct indication of drug interaction with the transporter.

Principle: The rate of ATP hydrolysis by P-gp is quantified by measuring the amount of inorganic phosphate (Pi) released. The formation of a complex between Pi and molybdenum produces a colorimetric signal that can be measured spectrophotometrically.

Detailed Methodology:

-

Preparation of P-gp Membranes: Isolate cell membranes from a P-gp overexpressing cell line (e.g., Sf9 cells infected with a baculovirus expressing human P-gp).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA).

-

5 mM MgATP.

-

P-gp containing membranes (typically 5-10 µg of total protein).

-

Varying concentrations of this compound (or a control inhibitor).

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-40 minutes) to allow for ATP hydrolysis.

-

Stopping the Reaction and Color Development: Stop the reaction by adding a solution of sodium dodecyl sulfate (SDS). Add a color reagent containing ammonium molybdate and ascorbic acid.

-

Measurement: Incubate at room temperature to allow color development and measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.

-

Data Analysis: The amount of Pi released is determined from a standard curve generated with known concentrations of phosphate. The vanadate-sensitive ATPase activity (P-gp specific activity) is calculated by subtracting the activity in the presence of sodium orthovanadate (a specific P-gp ATPase inhibitor) from the total activity.

Caption: Workflow for a P-glycoprotein ATPase activity assay.

Rhodamine 123 Efflux Assay

This is a fluorescence-based assay that measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from cells.

Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor like (S)-Verapamil, this efflux is blocked, leading to an increase in intracellular fluorescence.

Detailed Methodology:

-

Cell Culture: Seed P-gp overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7) in a 96-well plate and culture until they reach a suitable confluency.

-

Pre-incubation with Inhibitor: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

Loading with Rhodamine 123: Add Rhodamine 123 (final concentration typically 1-5 µM) to the wells and incubate for a further 30-60 minutes at 37°C to allow for cellular uptake.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

-

Efflux Period: Add fresh, pre-warmed buffer (with or without the inhibitor) and incubate at 37°C for a defined period (e.g., 1-2 hours) to allow for efflux.

-

Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or a flow cytometer (Excitation: ~485 nm, Emission: ~530 nm).

-

Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. Calculate the IC50 value of (S)-Verapamil.

Caption: Workflow for a Rhodamine 123 efflux assay.

Calcein-AM Efflux Assay

This is another widely used fluorescence-based assay for assessing P-gp activity.

Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeable calcein. P-gp can transport Calcein-AM out of the cell before it is hydrolyzed. P-gp inhibitors like (S)-Verapamil block this efflux, leading to increased intracellular accumulation of Calcein-AM, its subsequent hydrolysis, and a higher fluorescence signal.[9][10][11]

Detailed Methodology:

-

Cell Preparation: Prepare a suspension of P-gp overexpressing cells at a concentration of approximately 1 x 10^6 cells/mL.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor for 15-30 minutes at 37°C.[9]

-

Calcein-AM Loading: Add Calcein-AM to the cell suspension (final concentration typically 0.25-1 µM) and incubate for 15-30 minutes at 37°C.[9][11]

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Calcein-AM.

-

Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer (Excitation: ~490 nm, Emission: ~515 nm).

-

Data Analysis: An increase in fluorescence intensity in the presence of (S)-Verapamil indicates inhibition of P-gp-mediated Calcein-AM efflux. The IC50 value can be determined from the dose-response curve.

Caption: Workflow for a Calcein-AM efflux assay.

Conclusion

This compound is a well-characterized and effective inhibitor of P-glycoprotein. Its mechanism of action involves direct, multi-site interaction with the transporter, leading to both competitive and non-competitive inhibition of substrate efflux, as well as a longer-term effect on P-gp expression. The equipotent P-gp inhibitory activity of its stereoisomers, despite differences in their primary pharmacological effect, makes it a valuable research tool. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of (S)-Verapamil's interaction with P-gp and for the screening of other potential P-gp inhibitors. A thorough understanding of the inhibitory characteristics of compounds like (S)-Verapamil is essential for the development of strategies to overcome multidrug resistance in cancer and to manage drug-drug interactions in various therapeutic areas.

References

- 1. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of cell-mediated cytolysis and P-glycoprotein function in natural killer cells by verapamil isomers and cyclosporine A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Effects of steroids and verapamil on P-glycoprotein ATPase activity: progesterone, desoxycorticosterone, corticosterone and verapamil are mutually non-exclusive modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Vitro Characterization of (S)-Verapamil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in-vitro characterization of (S)-Verapamil hydrochloride, the more pharmacologically potent enantiomer of Verapamil. It details its primary mechanism of action, interactions with key transport proteins, and the experimental protocols used to determine these characteristics.

Introduction

Verapamil is a phenylalkylamine class L-type calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias.[1][2] It is administered clinically as a racemic mixture of two enantiomers: (S)-Verapamil and (R)-Verapamil. The stereochemistry of Verapamil is critical to its pharmacological profile, with the (S)-enantiomer exhibiting significantly greater potency in its primary therapeutic action of calcium channel blockade.[3] This guide focuses on the in-vitro methodologies used to characterize (S)-Verapamil, providing researchers with the foundational data and protocols necessary for advanced drug development and mechanistic studies.

Core Mechanisms of Action

The in-vitro activity of (S)-Verapamil is dominated by two key interactions: potent, stereoselective blockade of L-type calcium channels and non-stereoselective inhibition of the P-glycoprotein (P-gp) efflux pump.

L-type Calcium Channel Blockade

(S)-Verapamil exerts its primary therapeutic effect by directly binding to the α-1 subunit of the voltage-gated L-type calcium channels (Cav1.2), which are highly expressed in cardiac and vascular smooth muscle cells.[1] This binding inhibits the influx of extracellular calcium ions into the cells. The reduction in intracellular calcium leads to a decrease in myocardial contractility (negative inotropy), a slowing of electrical conduction through the atrioventricular (AV) node (negative dromotropy), and relaxation of vascular smooth muscle, resulting in vasodilation.[4]

Studies on human heart tissue demonstrate a clear stereoselectivity for this action. The (S)-enantiomer is approximately 5 to 10 times more potent than the (R)-enantiomer at inhibiting calcium channels, as measured by both functional cardiodepressant effects and radioligand binding inhibition.[5]

P-glycoprotein (P-gp) Inhibition

Verapamil is also a well-characterized inhibitor of P-glycoprotein (P-gp, or MDR1), an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells.[6][7] This inhibition can reverse multidrug resistance in cancer cells and affects the pharmacokinetics of other P-gp substrates.[8] Interestingly, in contrast to its action on calcium channels, the inhibition of P-gp by Verapamil is not stereoselective. Both (S)- and (R)-Verapamil are found to be approximately equally effective at inhibiting P-gp-mediated drug transport.[9][10]

Quantitative In-Vitro Data

The following table summarizes key quantitative data for this compound and its enantiomer for comparison.

| Target | Assay Type | Enantiomer | Value | Cell/Tissue Type | Reference |

| L-type Calcium Channel | Functional Cardiodepression | (S)-Verapamil | IC50: ~0.4 µM | Human Ventricular Strips | [5] |

| (R)-Verapamil | IC50: ~3.0 µM | Human Ventricular Strips | [5] | ||

| [3H]-Nimodipine Binding Inhibition | (S)-Verapamil | ~5x more potent than (R)-Verapamil | Human Ventricular Membranes | [5] | |

| P-glycoprotein (P-gp) | [3H]-Vinblastine Accumulation | (S)-Verapamil | Equally effective as (R)-Verapamil | Doxorubicin-Resistant Leukemia Cells | [9] |

| P-gp Transport | (S)-Verapamil | Non-stereospecific Inhibition | In-vitro models | [10] | |

| P-gp Inhibition (Racemic) | Calcein Accumulation | IC50: 1.2 - 54 µM | Various Cell Lines | [11] |

Detailed Experimental Protocols

Protocol: L-type Calcium Channel Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of (S)-Verapamil for L-type calcium channels in cardiac tissue using [3H]-Nitrendipine, a high-affinity dihydropyridine radioligand.

1. Membrane Preparation: a. Euthanize rats by decapitation and quickly excise hearts, placing them in ice-cold 0.9% saline. b. Mince ventricular tissue with scissors and homogenize using a Polytron in 50 mM Tris-HCl buffer (pH 7.4).[12] c. Filter the homogenate through four layers of cheesecloth. d. Wash the membrane preparation by centrifuging at 46,000 x g for 10 minutes and resuspending the pellet in fresh Tris-HCl buffer. Repeat this wash step four times.[12] e. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay: a. In duplicate tubes, combine the membrane preparation (target protein), a fixed concentration of [3H]-Nitrendipine (e.g., 0.2 nM), and varying concentrations of unlabeled this compound. b. For total binding, add only the membrane and radioligand. c. For non-specific binding, add an excess of unlabeled Nifedipine (e.g., 1 µM) in addition to the membrane and radioligand. d. The final incubation volume should be 2 mL in 50 mM Tris-HCl buffer (pH 7.4).[12] e. Incubate all tubes in the dark for 90 minutes at 25°C.[12]

3. Separation and Detection: a. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C), separating bound from free radioligand.[12] b. Quickly wash the filters twice with 8 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. c. Place the filters in scintillation vials with an appropriate scintillation cocktail. d. Quantify the trapped radioactivity using a liquid scintillation counter.

4. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the (S)-Verapamil concentration. c. Determine the IC50 value (concentration of (S)-Verapamil that inhibits 50% of specific [3H]-Nitrendipine binding) using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol: P-glycoprotein Inhibition (Calcein-AM) Assay

This protocol uses the fluorescent substrate Calcein-AM to assess the inhibitory effect of (S)-Verapamil on P-gp function in a multidrug-resistant cell line.

1. Cell Culture and Seeding: a. Culture a P-gp overexpressing cell line (e.g., K562/MDR, MES-SA/Dx5) under standard conditions. b. Seed the cells into a 96-well, black, clear-bottom plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.

2. Compound Incubation: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of (S)-Verapamil. Include wells with medium only (negative control) and wells with a known P-gp inhibitor like Cyclosporin A (positive control). c. Incubate the plate at 37°C in a CO2 incubator for 30-60 minutes.

3. Substrate Loading and Measurement: a. Prepare a working solution of Calcein-AM in a suitable buffer (e.g., PBS) at a final concentration of 0.5 - 1.0 µM. b. Add the Calcein-AM solution to each well and incubate for an additional 30-45 minutes in the dark at 37°C. c. Wash the cells three times with ice-cold PBS to remove extracellular Calcein-AM. d. Add 100 µL of fresh PBS to each well. e. Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

4. Data Analysis: a. Subtract the background fluorescence (wells with no cells). b. Plot the fluorescence intensity against the logarithm of the (S)-Verapamil concentration. c. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value, which represents the concentration of (S)-Verapamil that results in 50% of the maximal fluorescence signal (i.e., 50% inhibition of P-gp activity).

Protocol: Chiral HPLC for Enantiomeric Separation

This protocol outlines a method for separating (S)-Verapamil and (R)-Verapamil to ensure enantiomeric purity or for stereoselective pharmacokinetic analysis.

1. System and Column: a. Use a High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. b. Install a suitable chiral stationary phase (CSP) column. Examples include cellulose-based (e.g., Chiralcel OD-R) or amylose-based (e.g., Chiralpak AD) columns.

2. Mobile Phase Preparation: a. Prepare a mobile phase suitable for the selected column. A common mobile phase for normal-phase separation consists of n-hexane, isopropanol, and an amine modifier like diethylamine (e.g., 88:12:0.1 v/v/v). b. For reversed-phase separation on a column like Chiralcel OD-R, an aqueous buffer and organic modifier would be used. c. Degas the mobile phase thoroughly before use.

3. Sample Preparation: a. Dissolve the Verapamil hydrochloride sample in the mobile phase or a compatible solvent. b. If analyzing from a biological matrix (e.g., plasma), perform a sample clean-up and extraction step, such as solid-phase extraction (SPE), prior to analysis.

4. Chromatographic Conditions: a. Set the column temperature (e.g., 25°C). b. Set the flow rate (e.g., 1.0 mL/min). c. Set the fluorescence detector wavelengths (e.g., excitation at 276 nm, emission at 310 nm). d. Inject the prepared sample onto the column.

5. Data Analysis: a. Identify the peaks corresponding to (S)-Verapamil and (R)-Verapamil based on their retention times (determined using pure enantiomeric standards). b. Calculate the resolution between the two enantiomeric peaks to assess the quality of the separation. c. Determine the concentration of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentration.

Mandatory Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Verapamil - Wikipedia [en.wikipedia.org]

- 3. Stereoselective and nonstereoselective inhibition exhibited by the enantiomers of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Relationship between the stereoselective negative inotropic effects of verapamil enantiomers and their binding to putative calcium channels in human heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Pharmacological Profile of (S)-Verapamil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verapamil, a cornerstone in the management of cardiovascular diseases, is administered as a racemic mixture of its (S)- and (R)-enantiomers. It is, however, the (S)-enantiomer that harbors the majority of the therapeutic activity, exhibiting significantly greater potency in its interaction with L-type calcium channels. This technical guide provides a comprehensive overview of the pharmacological profile of (S)-verapamil, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and metabolic pathways. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling and metabolic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions of (S)-verapamil.

Mechanism of Action

(S)-Verapamil is a potent blocker of L-type voltage-gated calcium channels (Ca_v_1.2), which are crucial for the regulation of cardiovascular function[1]. This blockade is the primary mechanism underlying its therapeutic effects in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.

The binding of (S)-verapamil to the α1 subunit of the L-type calcium channel inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells[1]. This reduction in intracellular calcium concentration leads to a cascade of physiological effects:

-

Negative Inotropy: A decrease in the force of myocardial contraction.

-

Negative Chronotropy: A reduction in heart rate.

-

Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

(S)-Verapamil exhibits significantly higher potency than its (R)-enantiomer in blocking these channels.

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling pathway affected by (S)-verapamil.

Pharmacokinetics

The pharmacokinetic profile of (S)-verapamil is characterized by stereoselective metabolism, leading to a lower systemic exposure compared to the (R)-enantiomer despite equal administration in the racemic mixture.

Quantitative Pharmacokinetic Parameters

| Parameter | (S)-Verapamil | (R)-Verapamil | Reference(s) |

| Volume of Distribution (Vd) | ~5.3 L/kg | ~3.1 L/kg | |

| Systemic Clearance (CL) | ~116.5 mL/min/kg | ~47.8 mL/min/kg | |

| Elimination Half-life (t½) | 2.8 - 7.4 hours | 2.8 - 7.4 hours | |

| Plasma Protein Binding | ~87% | ~94% |

Pharmacodynamics

The pharmacodynamic effects of verapamil are predominantly attributed to the (S)-enantiomer, which is significantly more potent in its cardiovascular actions.

Quantitative Pharmacodynamic Parameters

| Effect | Parameter | Value for (S)-Verapamil | Value for (R)-Verapamil | Reference(s) |

| Negative Inotropy | IC50 | 0.4 µM | 3.0 µM | |

| PR Interval Prolongation | EC50 | 20.2 - 36.9 ng/mL | 363.1 ng/mL |

Metabolism

(S)-Verapamil undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. This stereoselective metabolism is a key determinant of its pharmacokinetic profile. The main metabolic pathways are N-dealkylation and N-demethylation.

Key Metabolizing Enzymes and Kinetic Parameters

| Enzyme | Metabolite(s) | K_m_ (µM) | V_max_ (pmol/min/pmol P450) | Reference(s) |

| CYP3A4 | Norverapamil, D-617 | 60 - 127 | 4 - 8 | [2][3] |

| CYP2C8 | Norverapamil, D-617, PR-22 | Slightly higher than CYP3A4 | 8 - 15 | [2][3] |

Metabolic Pathway of (S)-Verapamil

The following diagram illustrates the primary metabolic pathways of (S)-verapamil.

P-glycoprotein Inhibition

Verapamil, including the (S)-enantiomer, is a known inhibitor of the P-glycoprotein (P-gp) efflux pump. This inhibition can lead to significant drug-drug interactions by increasing the intracellular concentration of co-administered P-gp substrates.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioselective Analysis

This protocol describes a method for the separation and quantification of verapamil enantiomers in plasma.

6.1.1. Materials and Reagents

-

(S)-Verapamil and (R)-Verapamil reference standards

-

Internal standard (e.g., Gallopamil)

-

HPLC-grade acetonitrile, methanol, and isopropanol

-

Perchloric acid

-

Triethylamine

-

Chiral stationary phase column (e.g., Chiralcel OD-H)

-

Solid-phase extraction (SPE) cartridges

6.1.2. Sample Preparation

-

To 1 mL of plasma, add the internal standard.

-

Perform solid-phase extraction using C18 cartridges.

-

Wash the cartridge with water and methanol/water mixtures.

-

Elute the analytes with a suitable organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

6.1.3. HPLC Conditions

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

-

Mobile Phase: n-Hexane:Isopropanol:Triethylamine (e.g., 90:10:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm or fluorescence (Excitation: 278 nm, Emission: 310 nm)

-

Injection Volume: 20 µL

6.1.4. Data Analysis

-

Calculate the peak area ratios of each enantiomer to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of each enantiomer.

-

Determine the concentration of each enantiomer in the plasma samples from the calibration curve.

In Vitro P-glycoprotein Inhibition Assay (Calcein-AM Efflux Assay)

This assay is used to determine the inhibitory potential of (S)-verapamil on P-gp activity.

6.2.1. Materials and Reagents

-

P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (e.g., MDCK)

-

Calcein-AM (a fluorescent P-gp substrate)

-

(S)-Verapamil

-

Positive control inhibitor (e.g., Cyclosporin A)

-

Cell culture medium

-

Fluorescence plate reader

6.2.2. Experimental Procedure

-

Seed P-gp overexpressing and parental cells in a 96-well plate and culture to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of (S)-verapamil or the positive control for 30 minutes at 37°C.

-

Add Calcein-AM to all wells and incubate for a further 30-60 minutes at 37°C.

-

Wash the cells to remove extracellular Calcein-AM.

-

Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

6.2.3. Data Analysis

-

Calculate the percentage of P-gp inhibition for each concentration of (S)-verapamil by comparing the fluorescence in treated P-gp overexpressing cells to untreated cells and parental cells.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the (S)-verapamil concentration.

Electrophysiological Analysis (Whole-Cell Patch Clamp)

This protocol outlines a method to assess the effects of (S)-verapamil on L-type calcium currents in isolated cardiomyocytes.

6.3.1. Cell Preparation

-

Isolate ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) using enzymatic digestion.

6.3.2. Patch-Clamp Recording

-

Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.

-

Use an external solution containing physiological concentrations of ions and an internal pipette solution with a calcium buffer.

-

Apply a voltage-clamp protocol to elicit L-type calcium currents (e.g., depolarizing steps from a holding potential of -80 mV to various test potentials).

-

Record baseline calcium currents.

-

Perfuse the cell with a solution containing a known concentration of (S)-verapamil and record the currents again.

-

Repeat with a range of (S)-verapamil concentrations.

6.3.3. Data Analysis

-

Measure the peak inward calcium current at each test potential before and after drug application.

-

Calculate the percentage of current inhibition for each concentration of (S)-verapamil.

-

Construct a concentration-response curve and determine the IC50 value for the blockade of L-type calcium channels.

Workflow for In Vitro P-glycoprotein Inhibition Assay

Conclusion

The pharmacological profile of (S)-verapamil is distinct from its (R)-enantiomer, with the former being the primary contributor to the therapeutic efficacy of racemic verapamil. Its potent blockade of L-type calcium channels, coupled with its stereoselective pharmacokinetic and metabolic properties, underscores the importance of enantiomer-specific characterization in drug development and clinical practice. This technical guide provides a foundational resource for researchers and scientists, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways to support further investigation and application of (S)-verapamil.

References

(S)-Verapamil Hydrochloride: A Technical Guide for Calcium Channel Blockade Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil, a phenylalkylamine, is a well-established L-type calcium channel blocker used in the management of cardiovascular conditions such as hypertension, angina, and arrhythmias.[1] It is commercially available as a racemic mixture of (S)- and (R)-enantiomers. However, the pharmacological activity of these enantiomers is markedly different, with the (S)-enantiomer possessing approximately 20-fold greater potency in blocking L-type calcium channels than the (R)-enantiomer.[2] This stereoselectivity makes (S)-Verapamil hydrochloride a crucial tool for researchers investigating the specific roles and mechanisms of L-type calcium channel blockade in various physiological and pathological processes. This in-depth technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in calcium channel blockade research.

Mechanism of Action

This compound exerts its primary effect by directly binding to and inhibiting voltage-gated L-type calcium channels (Ca_v1.2). These channels are critical for calcium influx into cardiac and vascular smooth muscle cells, which in turn triggers muscle contraction.[1] By blocking these channels, (S)-Verapamil reduces the intracellular calcium concentration, leading to a cascade of downstream effects.

The binding of verapamil to the L-type calcium channel is state-dependent, showing a higher affinity for channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent effects, where the degree of blockade increases with the frequency of channel activation.

Quantitative Data

The following tables summarize key quantitative data for Verapamil enantiomers, providing a comparative overview for researchers.

| Parameter | (S)-Verapamil | (R)-Verapamil | Racemic Verapamil | Reference |

| Potency (L-type Ca²⁺ Channel Blockade) | ~20-fold more potent than (R)-Verapamil | [2] | ||

| IC₅₀ (hERG channels) | 4.0 ± 0.7 µM | 3.5 ± 0.4 µM | 3.8 ± 0.2 µM |

| Pharmacokinetic Parameter | (S)-Verapamil | (R)-Verapamil | Reference |

| Metabolism | Higher rate of metabolism | Lower rate of metabolism | [2] |

| Protein Binding |

Note: Detailed pharmacokinetic parameters for the individual enantiomers are often presented in the context of the racemic mixture's administration and can be influenced by various factors.

Signaling Pathway

The signaling pathway of this compound's action on L-type calcium channels can be visualized as follows:

Experimental Protocols

Electrophysiology: Whole-Cell Voltage-Clamp

This protocol is designed to measure the inhibitory effect of (S)-Verapamil on L-type calcium currents (I_Ca,L) in cells expressing Ca_v1.2 channels (e.g., HEK293 cells stably expressing the channel).

Experimental Workflow:

Methodology:

-

Cell Preparation: Culture HEK293 cells stably expressing the human Ca_v1.2 channel.

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 10 HEPES, pH adjusted to 7.4 with TEA-OH.

-

Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH adjusted to 7.2 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the membrane potential at -80 mV.

-

Elicit I_Ca,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) at a frequency of 0.1 Hz.[3]

-

Record baseline currents until a stable response is achieved.

-

Perfuse the cells with increasing concentrations of this compound.

-

Record the steady-state block at each concentration.

-

Perform a washout with the control external solution.

-

-

Data Analysis:

-

Measure the peak inward current at each drug concentration.

-

Normalize the current to the baseline control.

-

Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.

-

Calcium Imaging

This protocol outlines the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to L-type calcium channel activation and its blockade by (S)-Verapamil.

Experimental Workflow:

References

An In-depth Technical Guide to the Molecular Targets of (S)-Verapamil

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Verapamil, the more potent enantiomer of the racemic drug verapamil, is a phenylalkylamine calcium channel blocker with a well-established role in cardiovascular medicine. Its therapeutic effects are primarily attributed to its interaction with specific molecular targets, leading to the modulation of crucial physiological pathways. This technical guide provides a comprehensive overview of the molecular targets of (S)-Verapamil, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough understanding of the pharmacodynamics of (S)-Verapamil, facilitating further investigation and the development of novel therapeutic strategies.

Primary Molecular Target: L-Type Voltage-Gated Calcium Channel (Cav1.2)

The principal molecular target of (S)-Verapamil is the α1 subunit of the L-type voltage-gated calcium channel (Cav1.2).[1][2] These channels are critical for excitation-contraction coupling in cardiac and smooth muscle cells.[3] (S)-Verapamil exhibits significantly higher potency in blocking these channels compared to its (R)-enantiomer, a key factor in the pharmacological activity of the racemic mixture.[2]

Mechanism of Action

(S)-Verapamil binds to the open or inactivated state of the Cav1.2 channel from the intracellular side.[2][4] This state-dependent binding results in a frequency- and use-dependent blockade, meaning the inhibitory effect is more pronounced at higher frequencies of channel opening, such as during tachycardia.[2] The binding site is located within the central cavity of the channel pore. By binding to this site, (S)-Verapamil physically obstructs the influx of Ca2+ ions into the cell.[5]

Quantitative Data: Binding Affinity and Potency

The interaction of verapamil enantiomers with Cav1.2 channels has been quantified in various studies. The (S)-enantiomer consistently demonstrates a higher affinity and greater inhibitory potency.

| Parameter | Target | Tissue/System | (S)-Verapamil | (R)-Verapamil | Racemic Verapamil | Reference(s) |

| Potency Ratio (S:R) | Cav1.2 | Not Specified | ~20-fold more potent | - | - | [2] |

| Kd | Verapamil Receptor | Crude Cardiac Sarcolemmal Membranes | - | - | ~50 nM | [6] |

| IC50 | L-type Ca2+ Channel | Human Embryonic Kidney (HEK) Cells expressing α-1C subunit | - | - | 50 µM | [7] |

| IC50 | L-type Ca2+ Channel | Not Specified | - | - | 250 nM - 15.5 µM | [8] |

Experimental Protocols

This assay quantifies the binding of radiolabeled (S)-Verapamil (or a competitor) to membrane preparations containing Cav1.2 channels.

Protocol:

-

Membrane Preparation: Isolate cardiac sarcolemmal membrane fragments from rat hearts.[8] The tissue is homogenized, and membranes are pelleted by centrifugation.[1][9]

-

Incubation: Incubate the membrane fragments (e.g., from non-perfused hearts) in a medium containing 150 mM NaCl, 1 mM CaCl₂, and 50 mM Tris.[8]

-

Binding: Add [³H]-Verapamil at various concentrations to the membrane suspension. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled verapamil.

-

Separation: Separate bound from free radioligand by centrifugation.[8] Filtration using glass-fiber filters is not recommended as they may contain specific, high-affinity binding sites for [³H]-Verapamil.[8]

-

Quantification: Measure the radioactivity in the pellets using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis of saturation binding data.

This technique directly measures the effect of (S)-Verapamil on the ionic currents flowing through L-type calcium channels in isolated cardiomyocytes.

Protocol:

-

Cell Preparation: Isolate ventricular myocytes from rat hearts.[7][10]

-

Recording Configuration: Establish a whole-cell patch-clamp configuration.[11][12][13]

-

Solutions:

-

Bath Solution (extracellular): (in mM) NaCl 100, KCl 4, NMDG 40, CaCl₂ 5, MgCl₂ 1, HEPES 10, Glucose 5, and Sorbitol 5. pH adjusted to 7.40 with HCl.[11]

-

Pipette Solution (intracellular): (in mM) Cs Methansulfonate 108, MgCl₂ 4.5, CaCl₂ 1, Phosphocreatine Na₂ 5, Creatine 5, Pyruvate 5, Oxalacetate 5, Na₂ATP 4, HEPES 24, EGTA 10. pH adjusted to 7.20 with CsOH.[11]

-

-

Voltage Protocol: Elicit L-type Ca2+ currents (ICa,L) using depolarizing voltage pulses. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to 0 mV.[7] To study use-dependency, vary the frequency and duration of the depolarizing pulses.[7]

-

Drug Application: Perfuse the cell with the bath solution containing various concentrations of (S)-Verapamil.

-

Data Acquisition and Analysis: Record the ICa,L before and after drug application. Measure the reduction in current amplitude to determine the concentration-response relationship and calculate the IC50 value. Analyze the kinetics of block and unblock to understand the state-dependent interactions.[7]

Signaling Pathway

The blockade of L-type calcium channels by (S)-Verapamil has profound effects on intracellular calcium signaling and downstream cellular processes, particularly in cardiomyocytes.

References

- 1. escholarship.org [escholarship.org]

- 2. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Physiology | Cardiac Excitation-Contraction Coupling [cvphysiology.com]

- 4. Models of Excitation–Contraction Coupling in Cardiac Ventricular Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacokinetics of the enantiomers of verapamil after intravenous and oral administration of racemic verapamil in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [3H]-verapamil binding to rat cardiac sarcolemmal membrane fragments; an effect of ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for the identification and characterization of extracellular vesicles in cardiovascular studies: from exosomes to microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bsys.ch [bsys.ch]

- 12. researchgate.net [researchgate.net]

- 13. Effects of verapamil on ischaemia-induced impairment of ATP-dependent calcium extrusion in rat heart sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of (S)-Verapamil Hydrochloride for Cell Culture Applications

Application Notes